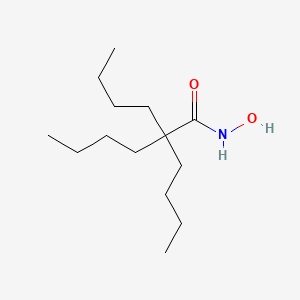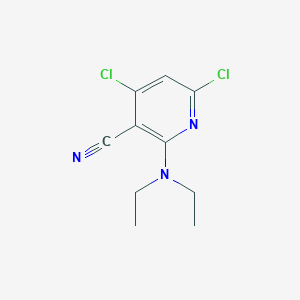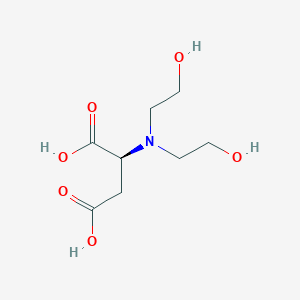
1-(Decyloxy)-2-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Decyloxy)-2-isocyanatobenzene is an organic compound characterized by the presence of a decyloxy group attached to a benzene ring, which also bears an isocyanate functional group
Méthodes De Préparation
The synthesis of 1-(Decyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(decyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by treatment with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Synthetic Route:
Reduction of 1-(decyloxy)-2-nitrobenzene: This step involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Formation of the isocyanate group: The resulting amine is then treated with phosgene or a phosgene equivalent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield optimization. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Analyse Des Réactions Chimiques
1-(Decyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the formation of polyurethanes.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Applications De Recherche Scientifique
1-(Decyloxy)-2-isocyanatobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-(Decyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-(Decyloxy)-2-isocyanatobenzene can be compared with other isocyanate-containing compounds such as:
Phenyl isocyanate: Similar in reactivity but lacks the decyloxy group, which can influence solubility and reactivity.
Hexyl isocyanate: Contains a shorter alkyl chain, affecting its physical properties and applications.
Octyl isocyanate: Intermediate in chain length, offering a balance between reactivity and physical properties.
Uniqueness: The presence of the decyloxy group in this compound imparts unique solubility and reactivity characteristics, making it suitable for specific applications where longer alkyl chains are beneficial.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and bioactive compounds. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.
Propriétés
Numéro CAS |
55792-41-1 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-decoxy-2-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15-19/h9-10,12-13H,2-8,11,14H2,1H3 |
Clé InChI |
TVPLEMAWBVHZAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=CC=C1N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)




![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)








